molecular formula C18H14ClN5O2 B11417908 N-(3-chloro-2-methylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide

N-(3-chloro-2-methylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide

Cat. No.: B11417908
M. Wt: 367.8 g/mol
InChI Key: GHCLZBLJHDBCLB-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises a triazoloquinazoline core, which is known for its biological activity, and a substituted phenylacetamide group. This combination of functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the triazoloquinazoline core with the substituted phenylacetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide: can be compared to other triazoloquinazoline derivatives, which may have similar structures but different substituents.

    Quinazoline derivatives: These compounds share the quinazoline core but lack the triazole ring, potentially leading to different biological activities.

    Phenylacetamide derivatives: These compounds have the phenylacetamide group but different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of the triazoloquinazoline core with a substituted phenylacetamide group

Properties

Molecular Formula

C18H14ClN5O2

Molecular Weight

367.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)acetamide

InChI

InChI=1S/C18H14ClN5O2/c1-11-13(19)6-4-7-14(11)21-16(25)10-23-17-9-20-22-24(17)15-8-3-2-5-12(15)18(23)26/h2-9H,10H2,1H3,(H,21,25)

InChI Key

GHCLZBLJHDBCLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CN=NN3C4=CC=CC=C4C2=O

Origin of Product

United States

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